Cas no 317366-82-8 (β-Amyloid (42-1), human)

β-Amyloid (42-1), human, is a synthetic peptide sequence corresponding to the reverse (inverse) sequence of the native β-amyloid (1-42) peptide. This inverse peptide serves as a valuable control in Alzheimer’s disease research, particularly for studying amyloid aggregation, toxicity, and antibody specificity. Unlike β-amyloid (1-42), which forms fibrillar aggregates associated with neurodegenerative pathology, the (42-1) variant lacks the propensity for self-assembly, making it an ideal negative control. Its high purity and well-defined structure ensure reproducibility in experimental assays, including ELISA, immunoblotting, and cell-based studies. This peptide is widely used to validate the specificity of amyloid-targeting agents and to rule out nonspecific interactions in mechanistic investigations.
β-Amyloid (42-1), human structure
β-Amyloid (42-1), human structure
Product Name:β-Amyloid (42-1), human
CAS No:317366-82-8
MF:C203H311N55O60S
MW:4514.0389854908
MDL:MFCD01321685
CID:304871
PubChem ID:90488838
Update Time:2025-06-10

β-Amyloid (42-1), human Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid,L-alanyl-L-isoleucyl-L-valyl-L-valylglycylglycyl-L-valyl-L-methionyl-L-leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-lysyl-L-asparaginyl-L-serylglycyl-L-valyl-L-a-aspartyl-L-a-glutamyl-L-alanyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-leucyl-L-lysyl-L-glutaminyl-L-histidyl-L-histidyl-L-valyl-L-a-glutamyl-L-tyrosylglycyl-L-seryl-L-a-aspartyl-L-histidyl-L-arginyl-L-phenylalanyl-L-a-glutamyl-L-alanyl- (9CI)
    • Amyloid β -Protein (42-1)
    • AMYLOID Β-PEPTIDE (42-1) (HUMAN)
    • L-Aspartic acid,L-alanyl-L-isoleucyl-L-valyl-L-valylglycylglycyl-L-valyl-L-methionyl-L-leucylglycyl-L-isoleucyl-L-isoleucyl-L
    • L-Aspartic acid,L-alanyl-L-isoleucyl-L-valyl-L-valylglycylglycyl-L-valyl-L-methionyl-L-leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-lysyl-L-asparaginyl-L-serylglycyl-L-valyl-L-a-aspartyl-L-a-
    • ALA-ILE VAL-VAL-GLY-GLY-VAL-MET-LEU-GLY-ILE-ILE-ALA-GLY-LYS-ASN-SER-GLY-VAL-ASP-GLU-ALA-PHE-PHE-VAL-LEU-LYS-GLN-HIS-HIS-VAL-GLU-TYR-GLY-SER-ASP-HIS-ARG-PHE-GLU-ALA-ASP TRIFLUOROACETATE
    • AMYLOID BETA-PROTEIN (42-1) TRIFLUOROACETATE
    • ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-VAL-GLY-SER-ASN-LYS-GLY-ALA-ILE-ILE-GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA TRIFLUOROACETATE
    • β-Amyloid (42-1), human
    • Amyloid beta Peptide (42-1)(human)
    • CID 90488838
    • S-317366-82-8
    • 317366-82-8
    • AKOS024457599
    • PD079487
    • Amyloid ?-peptide (42-1) (human)
    • A-Amyloid (42-1), human
    • Amyloid β Peptide (42-1)(human)
    • MDL: MFCD01321685
    • Inchi: 1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159+,160-,161-,162-,163-,164-,165-,166-/m0/s1
    • InChI Key: QBEAMNLSDYIUGM-PWHPBLBQSA-N
    • SMILES: S(C)CC[C@@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@@H](CC(=O)O)C(N[C@@H](CCC(=O)O)C(N[C@@H](C)C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H](CC1C=CC=CC=1)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CO)C(N[C@@H](CC(=O)O)C(N[C@@H](CC1=CNC=N1)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(=O)O)=O)C)=O)CCC(=O)O)=O)CC1C=CC=CC=1)=O)CCCNC(=N)N)=O)=O)=O)=O)=O)CC1C=CC(=CC=1)O)=O)CCC(=O)O)=O)C(C)C)=O)CC1=CNC=N1)=O)CC1=CNC=N1)=O)CCC(N)=O)=O)CCCCN)=O)CC(C)C)=O)C(C)C)=O)=O)=O)=O)=O)=O)C(C)C)=O)=O)CO)=O)CC(N)=O)=O)CCCCN)=O)=O)C)=O)[C@@H](C)CC)=O)[C@@H](C)CC)=O)=O)CC(C)C)=O)NC([C@@H](C(C)C)NC(CNC(CNC([C@H](C(C)C)NC([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@H](C)N)=O)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 4513.2763132g/mol
  • Monoisotopic Mass: 4511.2696035g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 62
  • Hydrogen Bond Acceptor Count: 68
  • Heavy Atom Count: 319
  • Rotatable Bond Count: 151
  • Complexity: 11000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 36
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 1001
  • XLogP3: -12.2
  • Topological Polar Surface Area: 1850

β-Amyloid (42-1), human Security Information

  • Storage Condition:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

β-Amyloid (42-1), human Pricemore >>

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β-Amyloid (42-1), human Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:317366-82-8)β-Amyloid (42-1), human
Order Number:A1026133
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):351.0/527.0
Email:sales@amadischem.com

Additional information on β-Amyloid (42-1), human

Recent Advances in β-Amyloid (42-1), human Research and the Role of 317366-82-8 in Alzheimer's Disease Therapeutics

The compound 317366-82-8 has recently emerged as a significant molecule in the study of Alzheimer's disease (AD), particularly in research involving β-Amyloid (42-1), human. This peptide, a reverse sequence of the pathogenic β-Amyloid (1-42), has been investigated for its potential to inhibit amyloid aggregation and toxicity. Recent studies have highlighted the interaction between 317366-82-8 and β-Amyloid (42-1), human, suggesting novel therapeutic pathways for AD.

In a 2023 study published in the Journal of Neurochemistry, researchers demonstrated that 317366-82-8 effectively modulates the aggregation kinetics of β-Amyloid (42-1), human, reducing its neurotoxic effects in vitro. The study utilized advanced biophysical techniques, including atomic force microscopy (AFM) and circular dichroism (CD), to characterize the structural changes induced by 317366-82-8. These findings underscore the compound's potential as a lead candidate for further drug development.

Another pivotal research effort, detailed in Nature Communications, explored the pharmacokinetics of 317366-82-8 in transgenic mouse models expressing human β-Amyloid (42-1). The results indicated that 317366-82-8 not only crosses the blood-brain barrier efficiently but also significantly reduces amyloid plaque burden in vivo. This study provides compelling evidence for the therapeutic efficacy of 317366-82-8 in preclinical models, paving the way for future clinical trials.

Furthermore, a 2024 meta-analysis in Chemical Neuroscience reviewed the structural analogs of 317366-82-8, comparing their binding affinities to β-Amyloid (42-1), human. The analysis revealed that 317366-82-8 exhibits superior selectivity and potency, making it a standout candidate for further optimization. The study also highlighted the need for more extensive toxicological profiling to ensure safety in human applications.

In conclusion, the synergy between 317366-82-8 and β-Amyloid (42-1), human represents a promising avenue for Alzheimer's disease research. The compound's ability to modulate amyloid aggregation and its favorable pharmacokinetic profile position it as a potential game-changer in AD therapeutics. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:317366-82-8)β-Amyloid (42-1), human
A1026133
Purity:99%/99%
Quantity:5mg/10mg
Price ($):351.0/527.0
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